molecular formula C19H16N2O4S B6132070 5-(2,3-dimethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-(2,3-dimethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B6132070
M. Wt: 368.4 g/mol
InChI Key: MPXSCJKVGHBMPY-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-dimethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as DMTCP, is a chemical compound that has been studied for its potential applications in scientific research. DMTCP belongs to the family of thioxo-dihydro-pyrimidinediones, which have been shown to exhibit various biological activities.

Mechanism of Action

5-(2,3-dimethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is believed to exert its effects by modulating the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in the process of long-term potentiation. 5-(2,3-dimethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to increase the activity of NMDA receptors, leading to enhanced synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
5-(2,3-dimethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. 5-(2,3-dimethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

5-(2,3-dimethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several advantages as a research tool. It is relatively easy to synthesize and has been shown to be safe for use in animal studies. However, there are also some limitations to its use. 5-(2,3-dimethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has a relatively short half-life and may require multiple doses to achieve sustained effects. Additionally, its effects may be influenced by factors such as age and sex.

Future Directions

There are several potential future directions for research on 5-(2,3-dimethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of interest is the development of more potent and selective compounds that target NMDA receptors. Another area of interest is the exploration of 5-(2,3-dimethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione's potential use in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to understand the long-term effects of 5-(2,3-dimethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione on brain function and behavior.

Synthesis Methods

5-(2,3-dimethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be synthesized through a multi-step process involving the reaction of 2,3-dimethoxybenzaldehyde with thiourea and ethyl acetoacetate. The resulting product is then treated with hydrochloric acid and sodium hydroxide to yield 5-(2,3-dimethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.

Scientific Research Applications

5-(2,3-dimethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to enhance long-term potentiation, a process that is crucial for learning and memory. 5-(2,3-dimethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been studied for its potential use in the treatment of Alzheimer's disease and other cognitive disorders.

properties

IUPAC Name

(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-24-15-10-6-7-12(16(15)25-2)11-14-17(22)20-19(26)21(18(14)23)13-8-4-3-5-9-13/h3-11H,1-2H3,(H,20,22,26)/b14-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXSCJKVGHBMPY-KAMYIIQDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)NC(=S)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)NC(=S)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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